molecular formula C61H42F10IrN7O7 B12384995 DBCO Ir catayst

DBCO Ir catayst

Cat. No.: B12384995
M. Wt: 1367.2 g/mol
InChI Key: ATVLLOMWKVEGFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzocyclooctyne iridium catalyst typically involves the conjugation of dibenzocyclooctyne to an iridium complex. This process can be achieved through various synthetic routes, including the use of strain-promoted azide-alkyne cycloaddition reactions. The reaction conditions often involve mild temperatures and aqueous environments to ensure the stability of the catalyst .

Industrial Production Methods

Industrial production of dibenzocyclooctyne iridium catalyst may involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Dibenzocyclooctyne iridium catalyst primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various biological and chemical applications .

Common Reagents and Conditions

The common reagents used in reactions involving dibenzocyclooctyne iridium catalyst include azides and alkynes. The reaction conditions are typically mild, often conducted at room temperature in aqueous environments to ensure the stability and activity of the catalyst .

Major Products Formed

The major products formed from reactions involving dibenzocyclooctyne iridium catalyst are stable triazole linkages. These products are highly stable and can be used in various applications, including drug delivery, molecular imaging, and bioconjugation .

Scientific Research Applications

Dibenzocyclooctyne iridium catalyst has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzocyclooctyne iridium catalyst involves the strain-promoted azide-alkyne cycloaddition reaction. This reaction occurs through the interaction of the strained alkyne group in dibenzocyclooctyne with an azide group, forming a stable triazole linkage. The iridium center in the catalyst enhances the reaction rate and specificity, making it highly efficient for bioorthogonal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of dibenzocyclooctyne iridium catalyst lies in its ability to perform rapid and specific bioorthogonal reactions under mild conditions without the need for toxic copper catalysts. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C61H42F10IrN7O7

Molecular Weight

1367.2 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoylamino]ethyl]-4-oxobutanamide;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylate;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylic acid;iridium(3+)

InChI

InChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1

InChI Key

ATVLLOMWKVEGFW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3]

Origin of Product

United States

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